molecular formula C16H19N3O4S B2918476 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448126-25-7

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2918476
CAS No.: 1448126-25-7
M. Wt: 349.41
InChI Key: RXRNAQMOWQSGJH-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound with the molecular formula C16H19N3O4S. This compound features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 2-methoxyphenylsulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then sulfonylated using 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrazine: The sulfonylated piperidine is coupled with a pyrazine derivative under conditions that facilitate nucleophilic substitution, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 2-((1-((2-Methoxyphenyl)sulfanyl)piperidin-4-yl)oxy)pyrazine.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
  • 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)benzene

Uniqueness

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound with the molecular formula C16H19N3O4S. This compound features a pyrazine ring, a piperidine moiety, and a 2-methoxyphenylsulfonyl group, which confer unique biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways involved in inflammation and cancer progression .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . Further research is needed to elucidate these effects fully.

Research Findings and Case Studies

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL .
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines was observed, suggesting potential use in inflammatory disorders.
Anticancer Activity Induced apoptosis in various cancer cell lines; specific pathways involved are under investigation .

Q & A

Q. Basic: What are the key structural features of 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, and how do they influence reactivity?

The compound contains a pyrazine ring linked via an ether bond to a piperidine moiety , which is further substituted with a 2-methoxyphenylsulfonyl group . The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the methoxy group contributes to lipophilicity and π-π stacking interactions. The piperidine ring’s conformation (chair vs. boat) can influence steric accessibility for binding or catalysis .

Methodological Insight : Use X-ray crystallography (as in for similar piperazine derivatives) or DFT calculations to confirm spatial arrangements. NMR (¹H, ¹³C, and NOESY) can resolve dynamic conformations in solution .

Q. Basic: How can this compound be synthesized, and what are common intermediates?

Synthesis typically involves:

Sulfonylation of piperidine : React 2-methoxyphenylsulfonyl chloride with piperidin-4-ol under basic conditions (e.g., triethylamine in dichloromethane).

Etherification : Couple the sulfonylated piperidine with chloropyrazine via nucleophilic substitution (K₂CO₃, DMF, 80°C).
Key intermediates : 1-(2-Methoxyphenylsulfonyl)piperidin-4-ol and 2-chloropyrazine .

Methodological Insight : Monitor reactions using TLC or LC-MS to track intermediates. Optimize yields by varying solvents (e.g., DMF vs. acetonitrile) and bases (e.g., NaH vs. K₂CO₃) .

Q. Advanced: How do electronic effects of the pyrazine ring and sulfonyl group impact spectroscopic characterization?

The pyrazine ring’s electron-deficient nature results in distinct UV-Vis absorption bands (~270–300 nm), useful for quantifying concentration. The sulfonyl group’s strong electron-withdrawing effect downfield-shifts ¹H NMR signals for adjacent protons (e.g., piperidine H-3 and H-5 at δ 3.5–4.0 ppm). IR spectroscopy confirms sulfonyl S=O stretches at ~1150–1300 cm⁻¹ .

Methodological Insight : Compare with analogs lacking sulfonyl/methoxy groups (e.g., ’s 1-(4-fluorophenyl)piperazine) to isolate electronic contributions .

Q. Advanced: What contradictions exist in reported biological activities of similar piperazine-sulfonyl derivatives, and how can they be resolved?

Some studies report serotonergic receptor antagonism for sulfonylated piperidines, while others note dopaminergic modulation ( vs. 14). Contradictions may arise from:

  • Substituent positioning : Meta vs. para sulfonyl groups alter binding pocket interactions.
  • Assay conditions : Varying pH (HEPES vs. Tris buffers) or cell lines (HEK293 vs. CHO).

Methodological Resolution : Perform docking studies (e.g., AutoDock Vina) with receptor crystal structures and validate via functional assays (cAMP or calcium flux) under standardized conditions .

Q. Advanced: How can computational modeling predict the compound’s behavior in photodynamic applications?

The pyrazine ring’s low-lying π orbitals*(evident in ’s S₂ state dynamics) enable charge transfer upon excitation. UseTD-DFT to model excited-state pathways andmolecular dynamics (MD) to simulate solvent interactions. ’s work on graphite-conjugated pyrazines highlights the role of substituents in tuning redox potentials for electrocatalysis .

Methodological Insight : Benchmark calculations against experimental UV-Vis and fluorescence spectra to validate models .

Q. Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Impurities like des-sulfonyl byproducts or oxidized pyrazines can co-elute in HPLC. Use HPLC-DAD/HRMS with C18 columns (ACN/0.1% formic acid gradient) for separation. ’s study on pyrazine quantification in complex matrices recommends MRM transitions (e.g., m/z 250 → 158 for the parent ion) .

Methodological Insight : Spike samples with deuterated internal standards (e.g., ’s deuterated piperazine analogs) to improve accuracy .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

The sulfonyl group is prone to hydrolysis in humid environments, while the pyrazine ring may oxidize under light. recommends storage at 2–8°C in anhydrous DMSO or argon-purged vials. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

Methodological Insight : Monitor degradation via ¹H NMR (loss of sulfonyl proton signals) and HPLC-UV (new peaks at 254 nm) .

Q. Cross-Disciplinary: How can this compound be adapted for materials science or catalysis?

The pyrazine moiety’s redox activity ( ) and sulfonyl group’s electron-withdrawing capacity make it viable for:

  • Heterogeneous electrocatalysts : Immobilize on carbon nanotubes via π-stacking.
  • Metal-organic frameworks (MOFs) : Coordinate with Cu²⁺ or Zn²⁺ nodes .

Methodological Insight : Use cyclic voltammetry (e.g., ’s protocol) to assess catalytic activity for oxygen reduction reactions (ORR) .

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-4-2-3-5-15(14)24(20,21)19-10-6-13(7-11-19)23-16-12-17-8-9-18-16/h2-5,8-9,12-13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRNAQMOWQSGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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